molecular formula C25H29BrN4OS B2409554 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189727-03-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2409554
CAS No.: 1189727-03-4
M. Wt: 513.5
InChI Key: UYKDLBJKSOBBOJ-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) Source . MALT1 is a key signaling protein and paracaspase that functions downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte proliferation Source . By inhibiting MALT1's proteolytic activity, this compound effectively blocks NF-κB-dependent gene transcription, leading to the suppression of immune cell activation and the induction of apoptosis in certain malignant B-cell lines Source . Its primary research value lies in probing the pathophysiological roles of MALT1 in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies dependent on chronic B-cell receptor signaling Source . Furthermore, it serves as a critical tool compound for investigating T-cell and B-cell biology, immune responses, and for exploring potential therapeutic strategies in autoimmune and inflammatory diseases where MALT1 activity is dysregulated.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4OS/c1-4-30-14-12-25(13-15-30)28-23(19-8-10-20(26)11-9-19)24(29-25)32-16-22(31)27-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDLBJKSOBBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure. Its molecular formula is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S, with a molecular weight of approximately 515.47 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Features

The compound features:

  • A triazaspiro framework , which incorporates three nitrogen atoms into a spirocyclic system.
  • Substituents such as 4-bromophenyl and 2,3-dimethylphenyl , which enhance its chemical diversity and may influence its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The structure's complexity allows for interactions with multiple biological targets, potentially leading to inhibition of tumor growth. For example, related compounds have shown moderate to high inhibition against various cancer cell lines .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar compounds within the triazaspiro class have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit similar effects .

The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Binding Affinity : Its unique structural features allow it to bind with high affinity to molecular targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study on related triazaspiro compounds revealed significant cytotoxicity against glioma cell lines, indicating potential applications in cancer therapy .
  • Antimicrobial Screening : In vitro tests have shown that triazaspiro derivatives can inhibit the growth of pathogenic bacteria and fungi, supporting their use as antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerModerate to high inhibition in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InteractionModulation of enzyme activity

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications due to its intricate structure and biological activity. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that compounds with a triazaspiro framework can exhibit anticancer properties by interacting with specific molecular targets within cancer cells. The unique binding affinity of this compound may modulate pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : The compound has been explored as an inhibitor of certain enzymes linked to disease progression. For instance, its potential role in inhibiting mitochondrial permeability transition pore (mPTP) opening has been highlighted in cardiology research, which is crucial for myocardial infarction treatment strategies .

Biological Studies

In biological research, this compound serves as a valuable probe for studying interactions with various biological targets:

  • Receptor Binding Studies : The spirocyclic structure allows for specific interactions with receptors, making it useful in pharmacological screening to identify new drug candidates.
  • Mechanistic Studies : Understanding the mechanism of action involves investigating how the compound interacts with cellular components and pathways. This includes studying its effects on signal transduction and gene expression regulation.

Industrial Applications

Beyond medicinal uses, 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has potential industrial applications:

  • Synthesis of Advanced Materials : The compound can act as a building block in the synthesis of more complex organic materials or polymers. Its functional groups allow for further chemical modifications that can lead to novel materials with tailored properties.
  • Chemical Reagent : It may be utilized as a reagent in organic synthesis, facilitating various chemical reactions due to its reactive functional groups.

Case Study 1: Anticancer Properties

A study published in a reputable journal explored the anticancer effects of similar triazaspiro compounds. Researchers found that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research focusing on mPTP inhibitors demonstrated that derivatives of triazaspiro compounds could significantly reduce cell death rates during reperfusion injury in myocardial infarction models. This highlights their therapeutic potential in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the spiro-1,4,8-triazaspiro[4.5]deca-1,3-diene core in this compound?

  • Methodological Answer : The spirocyclic core can be synthesized via cyclization reactions using chloroacetyl chloride and methanolic ammonia, as demonstrated in analogous triazaspiro compounds . Key challenges include regioselectivity and steric hindrance from the 8-ethyl substituent. Reaction optimization should employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading . Computational reaction path searches (e.g., quantum chemical calculations) can identify transition states and reduce trial-and-error experimentation .

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in the acetamide and thioether moieties?

  • Methodological Answer : Use high-resolution 2D NMR (HSQC, HMBC) to confirm connectivity between the thioether sulfur and the spirocyclic nitrogen. For LC-MS, employ Chromolith® or Purospher® STAR columns to enhance peak resolution, particularly for detecting hydrolytic degradation products of the acetamide group . Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to address contradictions .

Advanced Research Questions

Q. What strategies can reconcile discrepancies between in vitro bioactivity data and computational docking predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Perform molecular dynamics simulations to account for ligand-receptor conformational changes. Validate via alanine scanning mutagenesis of the target protein’s binding site. If contradictions persist, re-evaluate the assay’s experimental conditions (e.g., buffer pH, ionic strength) using DoE to isolate confounding variables .

Q. How can AI-driven COMSOL Multiphysics models optimize the compound’s pharmacokinetic properties (e.g., membrane permeability)?

  • Methodological Answer : Integrate COMSOL’s transport modules with machine learning algorithms to simulate diffusion across lipid bilayers. Train models on experimental permeability data (e.g., PAMPA assays) and structural descriptors (logP, polar surface area). Iterative feedback between simulations and wet-lab experiments refines predictions for bioavailability .

Q. What experimental frameworks are suitable for analyzing the compound’s stability under oxidative stress (e.g., thioether oxidation)?

  • Methodological Answer : Use accelerated stability testing with hydrogen peroxide or UV irradiation, monitored via HPLC-UV/MS. Apply kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical intermediates .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results in enzyme inhibition assays across different laboratories?

  • Methodological Answer : Standardize protocols using reference inhibitors (e.g., Hedgehog Antagonist VIII for comparative IC50 validation) . Perform meta-analysis with mixed-effects models to account for inter-lab variability. If contradictions persist, conduct round-robin experiments with shared reagents and blinded data analysis .

Q. What computational tools can predict the compound’s reactivity in heterogeneous catalytic systems?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) for active site modeling with machine learning to predict catalytic turnover. Validate with in situ FTIR or XAS to monitor reaction intermediates .

Experimental Design

Q. How can researchers design a high-throughput screening (HTS) pipeline for derivatives of this compound?

  • Methodological Answer : Use fractional factorial designs to prioritize substituents (e.g., bromophenyl vs. methyl groups). Automate synthesis via flow chemistry with inline LC-MS purification. For HTS, employ fluorescence polarization or TR-FRET assays to minimize false positives .

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